4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid
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Overview
Description
4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Preparation Methods
The synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate fluorinated aromatic compound.
Reaction Conditions: These reactions often require specific catalysts and conditions, such as palladium catalysts for the borylation step and suitable bases to facilitate the sulfonylation.
Industrial Production Methods: Industrial production may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the reactions efficiently.
Chemical Reactions Analysis
4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid undergoes various chemical reactions:
Scientific Research Applications
4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity . The molecular targets and pathways involved depend on the specific application, but often include key enzymes in metabolic pathways .
Comparison with Similar Compounds
4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid can be compared with other boronic acids and sulfonyl compounds:
Properties
IUPAC Name |
(4-fluoro-3-piperidin-1-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGRAFFDSVYYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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